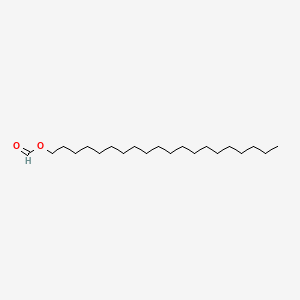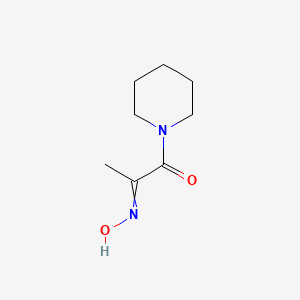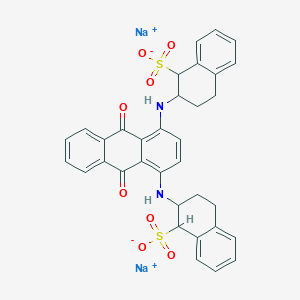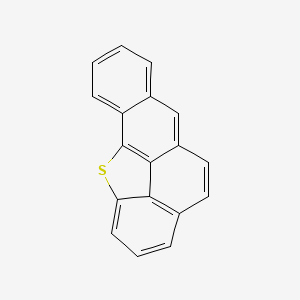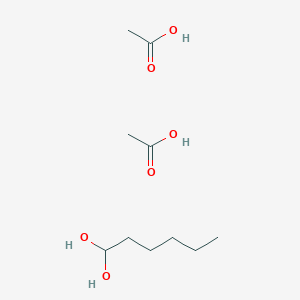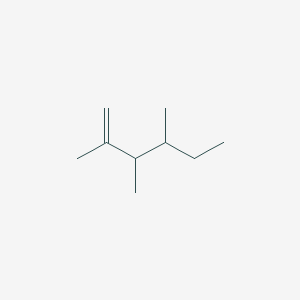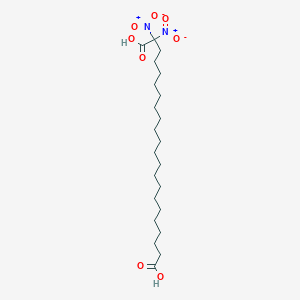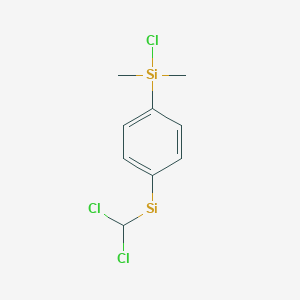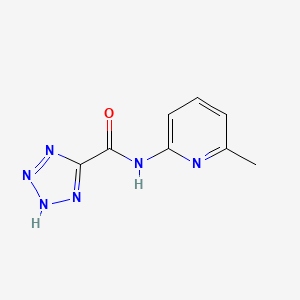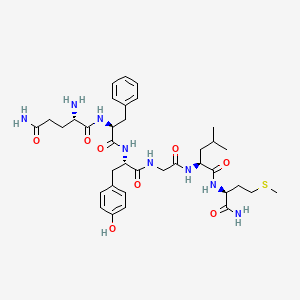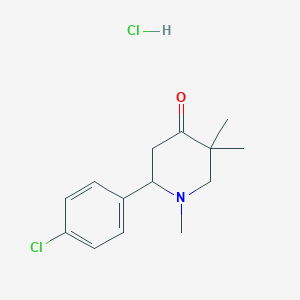
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a methyl group and a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,4-dioxane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc oxide nanoparticles can be employed to enhance the reaction efficiency and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced dioxane compounds.
Substitution: The propargyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Propargyl bromide with potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized dioxane derivatives.
Reduction: Reduced dioxane compounds.
Substitution: Substituted dioxane derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,4-dioxane: Lacks the propargyl group, resulting in different chemical reactivity and applications.
2-Prop-2-yn-1-yl-1,4-dioxane: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is unique due to the presence of both a methyl group and a propargyl group on the dioxane ring.
Propriétés
Numéro CAS |
65894-14-6 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-methyl-2-prop-2-ynyl-1,4-dioxane |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(2)7-9-5-6-10-8/h1H,4-7H2,2H3 |
Clé InChI |
UHZNOIYFQXPWMD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCO1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


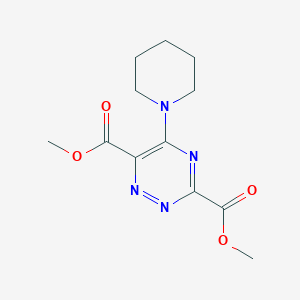
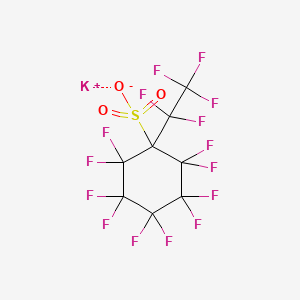
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
